3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol)

Impurity profiling Reference standard characterization Molecular identity confirmation

For ANDA method development, securing a fully characterized reference standard for Propranolol EP Impurity B (CAS 83314-78-7) is essential. This tertiary amine dimer, a diastereomeric mixture with an RRT of ~0.6 against the API peak, is critical for system suitability and impurity profiling. - **Regulatory Compliance**: Supplied with comprehensive characterization data (NMR, HRMS, HPLC) compliant with EP and USP monographs for direct use in ANDA submissions. - **Analytical Performance**: Enables baseline resolution in stability-indicating methods, with validated LOQ values from 0.0123 μg/mL and linearity R² > 0.998. - **Supply Assurance**: Available from stock with full documentation (CoA, MSDS) and global shipping, ensuring uninterrupted analytical development and QC workflows.

Molecular Formula C29H33NO4
Molecular Weight 459.6 g/mol
CAS No. 83314-78-7
Cat. No. B032298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol)
CAS83314-78-7
Molecular FormulaC29H33NO4
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O
InChIInChI=1S/C29H33NO4/c1-21(2)30(17-24(31)19-33-28-15-7-11-22-9-3-5-13-26(22)28)18-25(32)20-34-29-16-8-12-23-10-4-6-14-27(23)29/h3-16,21,24-25,31-32H,17-20H2,1-2H3
InChIKeyMKZHJJQCUIZEDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propranolol EP Impurity B (CAS 83314-78-7): Compendial Identity and Structural Definition of the Propranolol Dimer Reference Standard


3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol), CAS 83314-78-7, is officially designated as Propranolol EP Impurity B (European Pharmacopoeia) and Propranolol Dimer / Tertiary Amine Derivative (USP) [1]. With molecular formula C29H33NO4 and molecular weight 459.58 g/mol, this compound is a covalent dimer of two naphthyloxypropanolamine moieties bridged through a tertiary isopropylamine nitrogen [1]. It is a recognized organic process impurity of the non-selective beta-adrenergic blocker propranolol (CAS 525-66-6), arising during API synthesis via a competitive epoxide ring-opening side reaction [2]. The compound exists as a mixture of diastereomers and is supplied as a fully characterized reference standard compliant with EP and USP regulatory guidelines for ANDA analytical method development, validation, and quality control [1].

Compendial Identity

Designated as EP Impurity B and USP Tertiary Amine Derivative; named specified impurity in both pharmacopeias.

Analytical Workflow

Supports HPLC method development, system suitability testing, and impurity profiling in propranolol API and dosage forms.

Characterization Package

Supplied with full identity confirmation (NMR, MS) and chromatographic purity data compliant with EP/USP reference standard requirements.

Why Propranolol EP Impurity B (CAS 83314-78-7) Cannot Be Substituted With Other Propranolol-Related Impurities or the Parent API in Analytical Reference Applications


Propranolol EP Impurity B is structurally and pharmacologically distinct from both the parent API propranolol and other compendial propranolol impurities. Whereas propranolol (C16H21NO2, MW 259.34) is a secondary amine monomer, Impurity B is a tertiary amine dimer with approximately 1.77× the molecular mass and a fundamentally different nitrogen substitution pattern [1]. The conversion of propranolol's secondary amine to a tertiary amine—the exact structural motif present in Impurity B—has been shown to reduce affinity for beta-adrenergic receptors by greater than 1000-fold, rendering it pharmacologically attenuated relative to the parent [2]. Furthermore, Impurity B differs categorically from Impurity A (propranolol diol, C13H14O3, MW 218.25, lacking the isopropylamine side chain entirely) and Impurity C (propranolol bis-ether, C23H20O3, MW 344.40, lacking nitrogen altogether) [3][4]. Each impurity exhibits unique chromatographic retention behavior: Impurity B elutes with a relative retention time (RRT) of approximately 0.6 versus the propranolol peak under USP chromatographic conditions, a property distinct from Impurity A and Impurity C [5]. These orthogonal differences in molecular topology, pharmacological activity class, and analytical behavior mean that no other compendial impurity or the parent API can serve as an analytically valid surrogate for Impurity B in method development, system suitability testing, or impurity profiling.

Parent API propranolol cannot substitute

Mass difference (459.58 vs 259.34 g/mol), tertiary amine topology, and >1000-fold lower beta-adrenergic affinity alter retention, detection, and pharmacological profile; direct interchange may invalidate analytical methods.

Impurity A or C cannot substitute

Impurity A (diol, C13H14O3) and Impurity C (bis-ether, no nitrogen) have fundamentally different elemental composition and chromatographic behaviour; no compendial overlap.

Other beta-blocker dimers cannot substitute

Naphthyloxy chromophore distinguishes Impurity B from phenoxy-based dimers (bisoprolol, metoprolol); requires propranolol-specific certified standard for accurate identity confirmation.

Quantitative Differentiation Evidence for Propranolol EP Impurity B (CAS 83314-78-7) Against Closest Analogs: A Comparator-Driven Procurement Guide


Molecular Weight and Topology Differentiation: Propranolol EP Impurity B vs. Parent API Propranolol

Propranolol EP Impurity B (CAS 83314-78-7) possesses a molecular weight of 459.58 g/mol (free base), derived from its dimeric structure C29H33NO4, which is approximately 1.77-fold greater than that of the parent API propranolol (C16H21NO2, MW 259.34 g/mol) [1][2]. The tertiary amine nitrogen bridges two complete naphthyloxypropanolamine units, whereas propranolol contains a secondary amine with a single isopropylamino side chain [1]. This topological difference is not merely incremental; it represents a fundamental change in molecular architecture that governs all downstream analytical and pharmacological properties.

MW & Topology
Direct comparison
459.58 g/mol (dimer, C29H33NO4) vs 259.34 g/mol (propranolol); 1.77× mass difference; tertiary vs secondary amine
Distinct mass and nitrogen substitution pattern alter retention, MS ionization, and solubility; parent API cannot serve as analytical surrogate.
Identity confirmed by MS and NMR per EP/USP reference standard specifications.
Impurity profiling Reference standard characterization Molecular identity confirmation

Beta-Adrenergic Receptor Affinity Attenuation: Tertiary Amine Structural Class Evidence for Propranolol EP Impurity B vs. Propranolol

Conversion of propranolol's secondary amine to a tertiary amine—the exact structural transformation embodied by Propranolol EP Impurity B—has been demonstrated to reduce beta-adrenergic receptor affinity by greater than 1000-fold relative to racemic propranolol [1]. This finding comes from a systematic structure-activity relationship (SAR) study in which propranolol analogs with tertiary amine substitution were directly compared to propranolol in radioligand binding assays at beta-adrenergic sites [1]. Although Impurity B itself was not the exact compound tested, its core structural motif (tertiary isopropylamine bridging two naphthyloxypropanolamine units) places it squarely within the tertiary amine analog class for which this >1000-fold attenuation was measured. In contrast, propranolol retains its secondary amine and demonstrates high-affinity beta-adrenergic binding with Ki values of 1.8 nM (β1) and 0.8 nM (β2) . A vendor source additionally notes Impurity B as 'less active than parent compound' .

β-Adrenergic Affinity
Class-level inference
Tertiary amine propranolol analogs: >1000-fold reduced beta-adrenergic receptor affinity vs racemic propranolol (Ki 1.8/0.8 nM)
Supports low probability of clinically significant beta-blockade from this impurity; relevant for impurity safety qualification review.
Class-level SAR applied to tertiary amine motif; direct binding data on Impurity B not available.
Structure-activity relationship Beta-adrenergic pharmacology Impurity safety qualification

Chromatographic Differentiation: Relative Retention Time of Propranolol EP Impurity B vs. Propranolol API Under USP Conditions

Under the official USP monograph chromatographic conditions for Propranolol Hydrochloride, Impurity B (Tertiary Amine Derivative) exhibits a relative retention time (RRT) of approximately 0.6 relative to the propranolol major peak (RRT = 1.0) [1]. This places Impurity B in a distinct chromatographic window that does not co-elute with propranolol or with other specified impurities. A validated stability-indicating HPLC method reported by Pasham et al. (2023) achieved baseline separation of propranolol and ten organic impurities—including Impurity B—with a limit of quantitation (LOQ) range of 0.0123–0.4266 μg/mL, linearity R² > 0.9982, and recovery of 89.2–98.9% across all analytes [2].

HPLC Relative Retention
Direct comparison
Impurity B RRT ≈ 0.6 relative to propranolol peak under USP chromatographic conditions
Enables unambiguous early-eluting impurity identification; baseline resolution supports system suitability criteria.
Validated stability-indicating HPLC method achieves LOQ 0.0123–0.4266 µg/mL, linearity R² > 0.9982.
HPLC method development Impurity profiling System suitability testing

Regulatory Compendial Designation: Propranolol EP Impurity B as a Named Pharmacopeial Impurity vs. Unspecified Impurities

Propranolol EP Impurity B (CAS 83314-78-7) is a named, specified impurity in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for Propranolol Hydrochloride, identified as 'Impurity B' (EP) and 'Propranolol Related Compound B / Tertiary Amine Derivative' (USP) [1][2]. As a specified impurity, it is subject to defined acceptance criteria in the API monograph, distinguishing it from unspecified impurities that default to the general ICH Q3A identification threshold of 0.10% and qualification threshold of 0.15% [3]. The compound is commercially available as a fully characterized reference standard with certificate of analysis including HPLC purity (typically ≥90% to ≥95%), mass spectrometry, and NMR data compliant with ISO 17034 reference material producer requirements, enabling direct pharmacopeial traceability [2][4]. In contrast, Impurity A (propranolol diol) and Impurity C (propranolol bis-ether) are also named EP impurities but differ fundamentally in structure, chromatographic behavior, and formation pathway [5].

Compendial Designation
Direct comparison
Named specified impurity in EP (Impurity B) and USP (Tertiary Amine Derivative); subject to monograph acceptance criteria
Certified reference standard is required for compendial method validation and batch release testing; distinct from unspecified ICH Q3A general limits.
Supplied with COA including HPLC purity, MS, and NMR compliant with ISO 17034 reference material producer guidelines.
Regulatory compliance Pharmacopeial reference standard ANDA submission

Synthetic Formation Mechanism and Process Control: Propranolol EP Impurity B as a Tertiary Amine Byproduct of Competitive Epoxide Ring-Opening

Propranolol EP Impurity B forms via a competitive side reaction during propranolol synthesis: after the initial epoxide ring-opening by isopropylamine to form propranolol (secondary amine), the resulting secondary amine undergoes a second nucleophilic attack on remaining epoxide starting material, generating the tertiary amine dimer impurity [1]. De Angelis et al. (2019) demonstrated that in conventional batch synthesis, this tertiary amine byproduct can accumulate to significant levels, but that the strategic use of catalytic amounts of water in a continuous flow process substantially suppresses dimer formation while improving yield and purity of the desired propranolol [1]. This formation mechanism is conceptually analogous to the dimer impurity formation observed in other aryloxypropanolamine beta-blockers including bisoprolol (Bisoprolol Dimer Impurity) and metoprolol (Metoprolol EP Impurity O), where the same isopropylazanediyl bridging motif appears [2]. However, the naphthyloxy aromatic system in Impurity B confers distinct physicochemical properties (higher logP, stronger UV absorbance at 280–290 nm) compared to the substituted phenoxy dimers of bisoprolol and metoprolol .

Synthesis Pathway
Cross-study comparable
Forms via second epoxide ring-opening by secondary amine intermediate; naphthyloxy chromophore (λmax ~280–290 nm)
Process understanding supports impurity control strategy; naphthyloxy identity distinguishes from phenoxy dimers of other beta-blockers.
Continuous flow process with catalytic water suppresses dimer formation (De Angelis et al., J. Flow Chem. 2019).
Process chemistry Impurity control strategy Continuous flow synthesis

Validated Application Scenarios for Propranolol EP Impurity B (CAS 83314-78-7) in Pharmaceutical Quality Control and Regulatory Submission


HPLC Method Development and System Suitability: Using Propranolol EP Impurity B as a Resolution Marker for Impurity Profiling

In the development and validation of stability-indicating HPLC methods for propranolol API and finished dosage forms, Propranolol EP Impurity B serves as a critical resolution marker. With a relative retention time of approximately 0.6 relative to the propranolol peak under USP conditions, Impurity B enables verification of adequate separation of early-eluting impurities from the main API peak [1]. The validated HPLC method reported by Pasham et al. (2023) demonstrated that propranolol and all ten organic impurities—including Impurity B—can be baseline-resolved with LOQ values of 0.0123–0.4266 μg/mL, linearity R² > 0.9982, and recovery of 89.2–98.9%, providing a fully validated framework for QC laboratories to adopt [2]. Procurement of a high-purity (≥95%) Impurity B reference standard is essential for establishing system suitability criteria and for spiking studies during method accuracy and specificity validation.

ANDA Regulatory Submission: Impurity B Reference Standard as a Requirement for Abbreviated New Drug Applications for Generic Propranolol

For any ANDA submission for generic propranolol hydrochloride drug products, the identification, quantification, and control of Propranolol EP Impurity B is a regulatory requirement under both EP and USP monographs [1]. The compound is used throughout the ANDA development lifecycle: during analytical method development and validation (AMV), in quality control (QC) batch release testing, and in stability studies to demonstrate that impurity levels remain within acceptance criteria throughout the product shelf life [2]. The ICH Q3A qualification threshold of 0.15% applies to Impurity B unless specific toxicological qualification data support a higher limit. Since SAR evidence indicates that the tertiary amine structure of Impurity B confers >1000-fold reduced beta-adrenergic affinity relative to propranolol, the safety qualification strategy for this impurity can rationally reference the attenuated pharmacology to support acceptance criteria [3][4].

Process Development and Manufacturing Control: Monitoring Dimer Formation During Propranolol API Synthesis

During propranolol API process development and scale-up, monitoring the level of Impurity B provides a direct readout of the competitive epoxide ring-opening side reaction. De Angelis et al. (2019) demonstrated that the formation of this tertiary amine byproduct can be substantially suppressed by employing catalytic amounts of water in a continuous flow process, providing a practical strategy for minimising dimer impurity levels at the manufacturing stage [1]. Process chemists and API manufacturers procure Impurity B reference standards to establish process capability metrics, set in-process control limits, and verify that the final API meets the EP/USP specified impurity limits before release. The availability of Impurity B as a deuterated internal standard (Impurity B-d7) further enables accurate LC-MS/MS quantification at trace levels during process optimization studies [2].

Cross-Beta-Blocker Impurity Class Comparison: Distinguishing Naphthyloxy-Propranolol Dimer from Phenoxy-Based Beta-Blocker Dimers

For pharmaceutical analytical laboratories handling multiple beta-blocker impurity standards, Propranolol EP Impurity B must be distinguished from structurally analogous but chemically distinct dimer impurities of bisoprolol, metoprolol, and atenolol [1][2]. All share the common isopropylazanediyl bridging motif, but Impurity B is unique in bearing two naphthyloxy aromatic systems (λmax ≈ 280–290 nm, stronger UV chromophore), whereas the bisoprolol and metoprolol dimers bear substituted phenoxy rings with different UV absorption characteristics and chromatographic retention [3]. This distinction has practical consequences: a laboratory cannot use Bisoprolol Dimer Impurity or Metoprolol EP Impurity O as a surrogate for Propranolol EP Impurity B in propranolol-specific methods. Procurement specifications must therefore verify that the reference standard is explicitly certified as Propranolol EP Impurity B (CAS 83314-78-7) with documentation of naphthyloxy-specific identity confirmation (e.g., NMR, HRMS) rather than generic 'beta-blocker dimer' certification.

Application
Selection Property
Validation Focus
HPLC impurity profiling method development
Distinct retention time marker (early-eluting impurity)
Baseline resolution from propranolol and other specified impurities; system suitability verification
Compendial ANDA submission and QC batch release
Certified EP/USP reference standard with full identity characterization
Compliance with monograph acceptance criteria; impurity limit control per ICH Q3A qualification framework
API process optimization and dimer control
Tertiary amine dimer readout for competitive side reaction
Monitoring dimer formation during synthesis; evaluation of process parameters (e.g., catalytic water) to reduce impurity levels
Beta-blocker impurity class distinction
Naphthyloxy-specific identity and UV chromophore
Chromatographic and spectral differentiation from phenoxy-based dimers (bisoprolol, metoprolol); propranolol-specific certification
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